[8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid
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Overview
Description
2-[8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetic acid typically involves multi-step organic reactions. The starting materials often include substituted purines and phenyl derivatives. The key steps in the synthesis may involve:
Formation of the imidazo[1,2-g]purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyphenyl and phenyl groups: These groups can be introduced through substitution reactions.
Formation of the acetic acid moiety: This can be achieved through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This can involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
1-Hydroxycyclohexyl phenyl ketone: Another photoinitiator with similar applications.
2,2-Dimethoxy-2-phenylacetophenone: Used in photopolymerization processes.
Uniqueness
2-[8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetic acid is unique due to its complex structure, which combines multiple functional groups and a purine core
Properties
Molecular Formula |
C23H19N5O5 |
---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
2-[6-(3-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetic acid |
InChI |
InChI=1S/C23H19N5O5/c1-25-20-19(21(31)27(23(25)32)13-18(29)30)26-12-17(14-7-4-3-5-8-14)28(22(26)24-20)15-9-6-10-16(11-15)33-2/h3-12H,13H2,1-2H3,(H,29,30) |
InChI Key |
AWRFHSZTXLMETQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3C=C(N(C3=N2)C4=CC(=CC=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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